3-Cyclopentylpiperidin-4-ol
Description
3-Cyclopentylpiperidin-4-ol is a piperidine derivative characterized by a cyclopentyl group attached to the third carbon of the piperidine ring and a hydroxyl group at the fourth position.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-cyclopentylpiperidin-4-ol |
InChI |
InChI=1S/C10H19NO/c12-10-5-6-11-7-9(10)8-3-1-2-4-8/h8-12H,1-7H2 |
InChI Key |
NCWSBHXMQJADTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CNCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with 4-piperidone in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, often using hydrogen gas and a palladium catalyst to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopentylpiperidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antiviral, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-Cyclopentylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Structural Analogues in Patent Literature ()
Several piperidine derivatives from a 2017 patent are structurally analogous but differ in substituents and functional groups:
Key Findings :
- Steric Effects : Propyl chains at N1 increase bulkiness, which may hinder binding to compact active sites.
Comparison with 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone ()
| Parameter | 3-Cyclopentylpiperidin-4-ol | 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone |
|---|---|---|
| Core Structure | Piperidine with hydroxyl | Indenopyrazole with hydrazone |
| Substituent Bulk | Cyclopentyl (smaller ring) | Cyclohexyl (larger, more rigid) |
| Functional Groups | Hydroxyl | Hydrazone (NH-NH2) |
Key Findings :
Comparison with 1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol ()
This compound replaces the cyclopentyl group with a cyclopropyl moiety linked via an oxadiazole-methyl bridge.
| Parameter | This compound | 1-((3-Cyclopropyl-oxadiazolyl)methyl)piperidin-4-ol |
|---|---|---|
| Substituent | Cyclopentyl at C3 | Cyclopropyl-oxadiazole at N1 |
| Electronic Profile | Neutral cyclopentyl | Electron-deficient oxadiazole |
| Conformational Flexibility | Moderate (cyclopentyl rotation) | Restricted (rigid oxadiazole) |
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